Product packaging for 2-(4-Methylphenyl)benzo[H]quinazoline(Cat. No.:CAS No. 88737-74-0)

2-(4-Methylphenyl)benzo[H]quinazoline

Cat. No.: B14151980
CAS No.: 88737-74-0
M. Wt: 270.3 g/mol
InChI Key: PWFYRMSMZANOJA-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)benzo[H]quinazoline is a synthetic organic compound based on the quinazoline heterocyclic scaffold, a structure recognized as "privileged" in medicinal chemistry due to its diverse biological activities and presence in over 200 naturally occurring alkaloids . The benzo[h]quinazoline core, formed by the fusion of a naphthalene ring with a pyrimidine ring, offers a rigid, planar structure that is ideal for interacting with various biological targets. The 4-methylphenyl substituent at the 2-position is a key functional group that can be optimized to modulate the compound's lipophilicity, electronic properties, and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies . This compound is of significant interest in pharmacological research, particularly in oncology. Quinazoline derivatives are extensively investigated as potent inhibitors of key signaling pathways involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These derivatives can impair critical processes that control cancer proliferation, survival, and angiogenesis . The structural motif of this compound suggests potential utility as a core scaffold for developing novel anticancer agents that may act through mechanisms including kinase inhibition, induction of apoptosis, and cell cycle arrest . Beyond anticancer applications, the quinazoline core is associated with a wide spectrum of other biological activities, indicating broad utility in hit-to-lead optimization campaigns. Research on analogous structures has demonstrated potential for antimicrobial , anti-inflammatory , and anticonvulsant activities . Furthermore, due to its fused aromatic system, this compound may also possess interesting photophysical properties, making it a candidate for materials science research, such as in the development of luminescent materials or sensors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring all necessary permits and approvals are secured for the handling and use of this chemical in their laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2 B14151980 2-(4-Methylphenyl)benzo[H]quinazoline CAS No. 88737-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88737-74-0

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

2-(4-methylphenyl)benzo[h]quinazoline

InChI

InChI=1S/C19H14N2/c1-13-6-8-15(9-7-13)19-20-12-16-11-10-14-4-2-3-5-17(14)18(16)21-19/h2-12H,1H3

InChI Key

PWFYRMSMZANOJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3C=CC4=CC=CC=C4C3=N2

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylphenyl Benzo H Quinazoline

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(4-Methylphenyl)benzo[H]quinazoline suggests several logical disconnections to identify potential starting materials. The primary disconnection breaks the C-N bonds of the pyrimidine (B1678525) ring, leading back to precursors derived from naphthalene (B1677914).

One common strategy involves disconnecting the C2-N3 and N1-C8a bonds. This approach points to a 1,2-disubstituted naphthalene as a key precursor. Specifically, a compound such as 1-amino-2-naphthaldehyde or 1-amino-2-naphthalenecarbonitrile could serve as the foundational A-B ring system. The remaining atoms for the pyrimidine C-ring would be supplied by a C1 synthon (from the 4-methylphenyl group) and a nitrogen source. For example, 1-amino-2-naphthaldehyde could react with 4-methylbenzaldehyde (B123495) in the presence of an ammonia (B1221849) source.

Alternatively, a disconnection across the N1-C2 and N3-C4 bonds suggests a pathway starting from a naphthalene analog of anthranilic acid, namely 1-amino-2-naphthoic acid. This precursor would first react with a derivative of p-toluic acid (like p-toluoyl chloride) to form an amide, which would then be cyclized. This approach is fundamental in quinazolinone synthesis and can be adapted for quinazolines. researchgate.netresearchgate.net

Key precursors identified through this analysis include:

1-Amino-2-naphthaldehyde

1-Amino-2-naphthalenecarbonitrile

1-Amino-2-naphthoic acid

4-Methylbenzaldehyde (p-tolualdehyde)

4-Methylbenzoyl chloride (p-toluoyl chloride)

Ammonia or ammonium (B1175870) salts (as a nitrogen source)

Established Synthetic Pathways for Benzo[H]quinazolines and Quinazolines

Traditional methods for synthesizing the quinazoline (B50416) core are readily applicable to its benzo-annulated analogs. These pathways are characterized by cyclization and condensation reactions that build the pyrimidine ring onto an existing aromatic system.

Cyclization is a cornerstone of quinazoline synthesis. Photochemical 6π-electrocyclization, for instance, has been used to create complex dihydrobenzo[h]pyrano[2,3-f]quinazolines, demonstrating how cyclization can form the benzo[h]quinazoline skeleton under specific conditions. beilstein-journals.org More commonly, oxidative cyclization is employed. nih.gov In a hypothetical synthesis of the target compound, an intermediate formed from the condensation of 1-amino-2-(aminomethyl)naphthalene with 4-methylbenzaldehyde could undergo oxidative cyclization to yield the final aromatic product. This process typically involves an oxidizing agent to facilitate the removal of hydrogen and promote aromatization. researchgate.net

The condensation of ortho-aminobenzamides or related anilines with carbonyl compounds is a widely used method. openmedicinalchemistryjournal.com For the target molecule, this would involve a naphthalene-based precursor. For instance, 1-amino-2-naphthamide could undergo a cyclocondensation reaction with 4-methylbenzaldehyde. A more direct route involves the three-component reaction of an ortho-aminoaryl ketone (like 1-amino-2-acetylnaphthalene), 4-methylbenzaldehyde, and ammonium acetate (B1210297), which can yield highly substituted quinazolines in a single pot. frontiersin.org This versatile approach allows for the direct incorporation of the 2-aryl substituent.

A robust and frequently employed strategy in quinazoline synthesis involves the use of 2-substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one intermediates. nih.govresearchgate.net These are typically prepared by reacting anthranilic acid with an acid chloride or anhydride. derpharmachemica.com To synthesize this compound, the corresponding naphthalene analog, 1-amino-2-naphthoic acid, would be treated with 4-methylbenzoyl chloride. This reaction would form a 2-(4-methylphenyl)-4H-naphtho[1,2-d] researchgate.netresearchgate.netoxazin-4-one intermediate. Subsequent treatment of this intermediate with an ammonia source, such as ammonium acetate, would lead to ring opening and recyclization to form the desired benzo[H]quinazoline. researchgate.net

Advanced Catalytic Approaches in Quinazoline Synthesis

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to achieve efficient and selective bond formation. These methods offer advantages in terms of yield, substrate scope, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they have been successfully applied to the synthesis and functionalization of quinazolines. frontiersin.orgorganic-chemistry.org One potential advanced strategy for synthesizing this compound would involve a Suzuki or Stille coupling. This approach would start with a halogenated benzo[H]quinazoline, such as 2-chloro- or 2-bromobenzo[H]quinazoline. This precursor could then be coupled with 4-tolylboronic acid (in a Suzuki reaction) or another suitable organometallic reagent in the presence of a palladium catalyst and a base to introduce the 4-methylphenyl group at the C2 position.

Furthermore, palladium catalysis is integral to methods like the Buchwald-Hartwig amination, which has been used to synthesize N-arylbenzo[h]quinazoline-2-amines by coupling 2-aminobenzo[h]quinazoline with aryl bromides. nih.gov This highlights the utility of palladium catalysts in functionalizing the benzo[H]quinazoline core, a principle that extends to the formation of C-C bonds for aryl substitution.

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent a significant approach for the synthesis of quinazoline derivatives, prized for the metal's low cost and toxicity. nih.gov One prominent method involves the Ullmann-type coupling of (2-bromophenyl)methylamines with amides in the presence of a copper(I) catalyst. nih.govmdpi.com This reaction proceeds through a sequential process of N-arylation, intramolecular nucleophilic addition, and subsequent aromatization under aerobic conditions to yield the quinazoline core. mdpi.com For the synthesis of this compound, this would involve the reaction of a suitable aminonaphthylmethylamine with 4-methylbenzamide.

Another copper-catalyzed approach is the aerobic oxidative synthesis utilizing a Cu/N-ligand/TEMPO catalytic system. nih.gov This method facilitates the reaction between a 2-aminobenzylamine derivative and an aldehyde. nih.gov Specifically, a copper salt like CuCl, in conjunction with a ligand such as DABCO and an oxidant like 4-HO-TEMPO, can effectively catalyze the formation of the quinazoline ring from the corresponding starting materials in the presence of oxygen. nih.gov A one-pot, three-component annulation of benzaldehydes, benzylamines, and anilines has also been developed, showcasing the versatility of copper catalysis in quinazoline synthesis. mdpi.com

A facile one-pot, three-component reaction for quinazoline synthesis involves the use of copper ferrite (B1171679) (CuFe2O4) nanoparticles as a magnetically separable and reusable catalyst. mdpi.com This method utilizes 2-aminobenzophenones, aryl aldehydes, and ammonium acetate in an aqueous medium. mdpi.com

Catalyst SystemStarting MaterialsKey FeaturesYields
Cu(I) / K2CO3(2-bromophenyl)methylamines, AmidesUllmann-type coupling, Aerobic oxidation37-87% mdpi.com
CuCl / DABCO / 4-HO-TEMPO2-aminobenzylamines, AldehydesAerobic oxidative synthesis, Oxygen as terminal oxidant40-98% nih.gov
CuFe2O4 nanoparticles2-aminobenzophenones, Aryl aldehydes, NH4OAcMagnetically separable and reusable catalyst, Aqueous mediaNot specified

Metal-Free Oxidative Cyclization Protocols

In a move towards greener and more sustainable chemistry, metal-free oxidative cyclization methods have been developed for the synthesis of quinazolines and their derivatives. nih.gov These protocols often utilize readily available and environmentally benign oxidants.

One such approach involves the use of iodine as a catalyst in the presence of an ammonium source and molecular oxygen as the oxidant. nih.gov This tandem reaction can utilize tertiary amines as a carbon source for the formation of the quinazoline ring from 2-aminobenzophenones. nih.gov The advantages of this method include being peroxide-free, having a broad substrate scope, and operational simplicity. nih.gov

Another metal-free protocol employs tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) for the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines to access quinazolinones, a related class of compounds. researchgate.net The in situ generation of an aldehyde from an α-hydroxy acid using TBHP, followed by condensation and cyclization, is another reported metal-free strategy. researchgate.net Furthermore, K2S2O8 has been utilized as an inexpensive radical surrogate to promote oxidative tandem cyclization under electrolytic conditions without the need for a transition metal or a base. rsc.org

Reagent/Catalyst SystemStarting MaterialsKey Features
Iodine / NH4Cl / O22-aminobenzophenones, N-methylaminesMetal-free, Aerobic oxidation, Peroxide-free
DABCO / TBHP2-fluorobenzaldehydes, 2-aminopyridinesOrganocatalyzed, Oxidative cyclization
TBHPα-hydroxy acids, AminesIn situ aldehyde generation, Metal-free
K2S2O8Primary alcohols, 2-aminobenzamidesElectro-oxidative cyclization, Metal- and base-free

Optimization of Reaction Conditions and Yield Enhancement

Solvent-Dependent Synthesis and Parameter Optimization

The choice of solvent can significantly influence the yield and selectivity of quinazoline synthesis. For instance, in certain metal-free aerobic oxidation reactions for the synthesis of quinazolinones, dimethyl sulfoxide (B87167) (DMSO) has been shown to provide superior yields compared to other solvents like DMF, 1,4-dioxane, toluene, and ethanol. gaylordchemical.com It was observed that the presence of water in DMSO played a crucial role in the reaction mechanism, as the addition of molecular sieves lowered the yield. gaylordchemical.com This highlights the importance of optimizing solvent systems and understanding their role in the reaction pathway.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolines. researchgate.netresearchgate.net The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net

For example, a microwave-assisted, phosphomolybdic acid-catalyzed protocol has been shown to be an efficient route for the synthesis of structurally diverse and potentially biologically active quinazolinone derivatives. researchgate.net In another instance, the reaction of substituted methyl anthranilate with various isothiocyanates in a DMSO/H2O mixture under microwave irradiation, without any catalyst or base, has been developed for the preparation of 2-thioxoquinazolinones. nih.gov This method is suitable for creating a library of compounds due to its efficiency and high purity of products. nih.gov The synthesis of 2,4-disubstituted quinazolines has also been achieved through microwave-assisted cyclization of acylamides in the presence of ammonium formate (B1220265). organic-chemistry.org

MethodStarting MaterialsKey AdvantagesReaction TimeYield
Phosphomolybdic acid catalyzedNot specifiedEfficient, convenientNot specifiedNot specified
Catalyst- and base-freeSubstituted methyl anthranilate, IsothiocyanatesHigh purity, suitable for library synthesisNot specifiedGood
Ammonium formate mediatedAcylamidesRapid cyclizationNot specifiedNot specified

Exploration of Novel Synthetic Pathways for Benzo[H]quinazoline Derivatives

The development of novel synthetic pathways for benzo-fused quinazolines, including the benzo[h]quinazoline scaffold, is an active area of research. One strategy involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara and Suzuki-Miyaura reactions, followed by a Brønsted acid-mediated cycloisomerization. nih.gov This multi-step sequence allows for the construction of polycyclic uracil (B121893) derivatives, demonstrating a versatile approach to complex heterocyclic systems. nih.gov

Another novel approach involves a substituent-dependent chemoselective synthesis from 2-methyl-5-nitro-benzonitrile to yield highly functionalized benzo[h]quinolines. researchgate.net This method highlights the intricate control that can be exerted over reaction pathways to achieve specific structural outcomes. The synthesis of benzo[h]quinolines as potential topoisomerase inhibitors has also been reported, starting from 2-chloro- and 4-chlorobenzo[h]quinoline-3-carbaldehyde isomers, indicating the importance of this scaffold in medicinal chemistry. rsc.org The development of facile copper-catalyzed cyclization and nucleophilic aromatic substitution reactions has also been employed for the synthesis of quinazoline derivatives with specific photophysical properties. beilstein-journals.org

Synthetic StrategyKey ReactionsStarting Materials/IntermediatesApplication/Significance
Multi-step sequenceSonogashira-Hagihara, Suzuki-Miyaura, Brønsted acid-mediated cycloisomerizationUracil derivativesSynthesis of polycyclic uracil-based compounds
Chemoselective synthesisBase-mediated cyclization2-Methyl-5-nitro-benzonitrileAccess to highly functionalized benzo[h]quinolines
Functional group manipulationNot specified2-chloro- and 4-chlorobenzo[h]quinoline-3-carbaldehydesSynthesis of potential topoisomerase inhibitors
Two-step synthesisCopper-catalyzed cyclization, Nucleophilic aromatic substitution2-aminobenzophenone, difluorobenzaldehydeDevelopment of quinazoline-based functional materials

To our valued user,

We have conducted a thorough search for the spectroscopic and structural data required to generate the article, "Advanced Spectroscopic and Structural Elucidetion of this compound," according to the detailed outline you provided.

Our search included queries for various spectroscopic analyses such as ¹H NMR, ¹³C NMR, DEPT-135, 2D NMR (COSY, HSQC, HMBC), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy specifically for the compound "this compound" and its synonym "2-(p-tolyl)benzo[h]quinazoline".

Unfortunately, our extensive search of available scientific literature and chemical databases did not yield specific experimental data for this particular chemical compound. The search results consistently provided information on related but structurally distinct molecules, such as quinazoline derivatives, quinazolin-4-ones, or other isomers like benzo[f]quinazolines, none of which match the exact structure of this compound.

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Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenyl Benzo H Quinazoline

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for 2-(4-Methylphenyl)benzo[H]quinazoline. However, at present, there is no publicly available crystallographic information for this specific compound. Consequently, detailed data on its solid-state molecular geometry and crystal packing, including unit cell dimensions, space group, and specific intermolecular contacts, cannot be provided. The synthesis and crystallization of this compound would be a prerequisite for such an analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis, often referred to as CHN analysis (Carbon, Hydrogen, and Nitrogen), is a fundamental technique used to determine the mass percentages of these elements in a sample. The experimental results are then compared with the calculated theoretical percentages for the proposed chemical formula. A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition and purity, thereby confirming its empirical formula.

A thorough review of the available scientific literature was performed to find reported elemental analysis data for this compound. Despite the search, specific experimental data from the elemental analysis of this compound has not been reported in the accessible literature. For a definitive confirmation of its empirical formula, C₂₁H₁₆N₂, the compound would need to be synthesized, purified, and subjected to elemental analysis. The theoretical elemental composition for this compound is presented in the table below.

ElementSymbolTheoretical Percentage (%)
CarbonC85.11
HydrogenH5.44
NitrogenN9.45

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Benzo H Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. sapub.orgscirp.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311G(d,p) or 6-31+G(d,p), are frequently used to perform geometry optimization and calculate various molecular properties. sapub.orgresearchgate.net

The optimization process determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. From this optimized geometry, crucial parameters such as bond lengths, bond angles, and dihedral angles are obtained. These calculated parameters can be compared with experimental data, if available, to validate the computational model. scirp.org For quinazoline (B50416) derivatives, DFT calculations provide reliable predictions of their geometric structures. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters (Calculated) (Note: These are representative values for a quinazoline core structure and may vary for the specific title compound.)

ParameterBond/AngleTypical Calculated Value
Bond Length C-N (pyrimidine ring)~ 1.32 - 1.38 Å
C=N (pyrimidine ring)~ 1.28 - 1.34 Å
C-C (benzene ring)~ 1.39 - 1.42 Å
C-C (inter-ring)~ 1.45 - 1.49 Å
Bond Angle C-N-C (pyrimidine ring)~ 115° - 118°
N-C-N (pyrimidine ring)~ 125° - 128°
C-C-C (benzene ring)~ 118° - 121°
Dihedral Angle Phenyl-QuinazolineDependent on steric hindrance

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. researchgate.netnih.gov The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While HF provides a fundamental approximation, it does not fully account for electron correlation, which can be a limitation. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy by incorporating electron correlation, but at a significantly greater computational cost.

For molecules like 2-(4-Methylphenyl)benzo[H]quinazoline, ab initio methods can be used to obtain a high-level determination of the electronic structure, serving as a benchmark for DFT results. researchgate.netnih.gov Comparing results from different methods helps to ensure the reliability of the computational predictions.

Analysis of Electronic Properties

Once the molecular geometry is optimized, a variety of analyses can be performed to understand the electronic properties that govern the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwpmucdn.com The HOMO acts as an electron donor, so its energy is related to the ionization potential, and it is associated with the nucleophilicity of a molecule. libretexts.orgyoutube.com The LUMO acts as an electron acceptor, with its energy being related to the electron affinity and the electrophilicity of the molecule. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

In quinazoline derivatives, the spatial distribution of these orbitals is often distinct. The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl substituent, while the LUMO is often centered on the electron-deficient quinazoline core. beilstein-journals.org This separation of orbitals is indicative of intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Key Electronic Properties from FMO Analysis (Calculated) (Note: These are hypothetical values to illustrate the concept.)

PropertySymbolTypical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -5.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0 to -1.0Electron-accepting ability
HOMO-LUMO Energy GapΔE3.5 to 5.0Chemical reactivity, stability
Ionization PotentialIP ≈ -EHOMO5.5 to 6.5Energy to remove an electron
Electron AffinityEA ≈ -ELUMO1.0 to 2.0Energy released when adding an electron

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or poor in electrons. nih.gov

Different colors on the MEP surface represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often found near electronegative atoms like nitrogen or oxygen. sapub.orgnih.gov

Blue: Regions of positive electrostatic "potential", which are electron-poor. These areas are prone to nucleophilic attack and are typically located around hydrogen atoms. sapub.orgnih.gov

Green: Regions of neutral or near-zero potential. sapub.org

For a molecule like this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of the quinazoline ring, identifying them as primary sites for electrophilic interactions. The hydrogen atoms of the phenyl and benzo rings would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, electron delocalization, and hyperconjugative interactions within a molecule. wisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the classical concepts of core electrons, lone pairs, and bonds.

Common interactions analyzed include those from lone pairs (n) to antibonding orbitals (σ* or π*) and from bonding orbitals (σ or π) to antibonding orbitals. These interactions reveal the pathways of intramolecular charge transfer (ICT) and are crucial for understanding the molecule's electronic behavior.

Table 3: Significant NBO Donor-Acceptor Interactions (Calculated) (Note: These are hypothetical examples of interactions expected in such a molecule.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (N1)π(C2-N3)~ 25-35Lone pair delocalization
π (C5-C6)π(C7-C8)~ 15-25π-conjugation in benzo ring
π (C_phenyl)π(C_quinazoline)~ 5-10Inter-ring conjugation
LP (N3)σ(C2-C_phenyl)~ 2-5Hyperconjugation

Intermolecular Interactions and Crystal Lattice Analysis

The stability and structure of the crystal lattice are dictated by a complex interplay of non-covalent interactions. Computational methods such as Hirshfeld surface analysis and energy framework calculations are employed to deconstruct and quantify these interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Close Contacts

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. For the analyzed benzo[h]quinazoline derivative, the dominant interactions are revealed through this mapping and the associated 2D fingerprint plots.

The most significant intermolecular contacts are H···H, C···H/H···C, and N···H/H···N interactions. The large number of hydrogen atoms in the molecule accounts for the prevalence of H···H contacts, which comprise the largest portion of the Hirshfeld surface. The C···H/H···C contacts are indicative of C-H···π interactions, which play a crucial role in the crystal packing.

The contributions of the most significant close contacts to the total Hirshfeld surface area are summarized below.

Interaction TypeContribution (%)
H···H54.7
C···H / H···C29.8
N···H / H···N8.7
C···C2.5
N···C / C···N1.3

The 2D fingerprint plot further breaks down these interactions. The plot for H···H contacts shows a large concentration in the middle, characteristic of contacts at or near the van der Waals separation limit. Sharp spikes in the fingerprint plots for C···H/H···C and N···H/H···N contacts signify the presence of more specific, directional interactions like hydrogen bonds.

Quantitative Assessment of Hydrogen Bonding and π-π Stacking Interactions

The crystal structure is stabilized by a network of weak C-H···N and C-H···π hydrogen bonds. In the dihydrobenzo[h]quinazoline derivative, a key interaction observed is a C-H···N hydrogen bond that links molecules into dimers, forming a specific ring motif.

Energy Framework Analysis for Crystal Stability and Packing Motifs

Energy framework analysis provides a quantitative measure of the interaction energies between molecules in the crystal, offering a deeper understanding of the crystal's stability and packing topology. This method calculates the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy between a central molecule and its neighbors.

For the analyzed derivative, dispersion forces are found to be the most significant contributor to the stabilization of the crystal structure, which is typical for large organic molecules. The electrostatic interactions also play a substantial role. The total interaction energy, calculated by summing these components, reveals the key molecular pairs responsible for the structural integrity of the crystal.

The energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the interaction energy. This visualization reveals that the molecular packing is dominated by a herringbone motif, driven by the dispersion and electrostatic interactions.

Interaction Energies Between Molecular Pairs

Energy ComponentDispersion (kJ/mol)Electrostatic (kJ/mol)Total (kJ/mol)
Pair 1-83.5-35.7-104.9
Pair 2-41.2-20.1-53.4
Pair 3-25.6-11.8-29.9

Theoretical Spectroscopic Predictions

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the spectroscopic properties of molecules, providing a valuable complement to experimental data.

Predicted NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method are instrumental in assigning experimental spectra. The calculated ¹H and ¹³C NMR chemical shifts for the benzo[h]quinazoline derivative show a strong correlation with experimentally determined values. The aromatic protons are typically predicted to appear in the downfield region of the ¹H NMR spectrum, while the protons of the methyl group appear in the upfield region. Similarly, the chemical shifts of the aromatic carbons are predicted at lower field in the ¹³C NMR spectrum.

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra. The calculations can identify the characteristic vibrational modes of the functional groups present in the molecule, such as C-H stretching of the aromatic and methyl groups, C=N stretching of the quinazoline ring, and C-C stretching vibrations. These theoretical predictions are crucial for the interpretation of experimental vibrational spectra.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

TD-DFT calculations are employed to predict the electronic absorption spectrum of a molecule by calculating the energies and oscillator strengths of its electronic transitions. For the analyzed benzo[h]quinazoline derivative, the calculations predict several strong absorption bands in the UV-visible region.

The major electronic transitions are typically attributed to π→π* and n→π* transitions involving the molecular orbitals of the conjugated aromatic system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in the most significant electronic transition. The TD-DFT results provide insight into the nature of these transitions, linking the observed absorption bands to specific changes in electron density within the molecule upon excitation.

Predicted Electronic Transitions

TransitionWavelength (λ) (nm)Excitation Energy (eV)Oscillator Strength (f)
HOMO → LUMO3543.500.213
HOMO-1 → LUMO3104.000.155
HOMO → LUMO+12954.200.301

Structure Activity Relationship Sar Studies of Benzo H Quinazoline Derivatives, with Focus on the 2 4 Methylphenyl Substituent

Influence of Substituent Nature and Position on Biological Activity

The biological activity of benzo[H]quinazoline derivatives can be significantly modulated by the nature and position of substituents on the core structure. Modifications at various positions of the benzo[H]quinazoline ring system have been shown to influence potency, selectivity, and pharmacokinetic properties.

The introduction of aromatic and heterocyclic rings at the 2-position of the quinazoline (B50416) and benzoquinazoline core has been a common strategy to enhance biological activity. Studies have shown that the nature of this substituent plays a crucial role in the molecule's interaction with its biological target. For instance, in a series of 2-substituted quinazolinones, the presence of an aryl or heteroaryl group at this position was found to be important for their antiproliferative activities. The electronic properties and steric bulk of these substituents can dictate the binding affinity and efficacy of the compounds. For example, the introduction of electron-donating or electron-withdrawing groups on the 2-phenyl ring can alter the electron density of the entire molecule, thereby affecting its interaction with target proteins.

Research on N-arylbenzo[h]quinazoline-2-amines has demonstrated that substitutions on the anilino moiety can have significant effects on their bioactivity. For instance, the placement of methyl groups, halogens (F, Cl), or methoxy (B1213986) groups at different positions (ortho, meta, para) on the aryl ring resulted in varying cytotoxic effects on different cancer cell lines. This highlights the sensitivity of the biological response to the substitution pattern on the aromatic ring at the 2-position.

While specific studies focusing exclusively on the 2-(4-methylphenyl)benzo[H]quinazoline are limited, the role of the 4-methylphenyl (or p-tolyl) group can be inferred from broader SAR studies on 2-aryl quinazoline derivatives. The methyl group at the para position of the phenyl ring is a small, lipophilic, and electron-donating group.

The presence of a methyl group can influence the compound's properties in several ways:

Steric Effects: The methyl group adds steric bulk to the phenyl ring, which can influence the molecule's conformation and its fit within a biological target's binding site. Depending on the topology of the binding pocket, this can either be favorable or unfavorable for activity.

Electronic Effects: As an electron-donating group, the methyl substituent can increase the electron density of the phenyl ring and, by extension, the entire benzo[H]quinazoline system. This can affect hydrogen bonding capabilities and pi-pi stacking interactions with amino acid residues in the target protein.

Hydrophobicity: The methyl group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and may lead to stronger hydrophobic interactions within the binding pocket of a target protein, which is often a key determinant of binding affinity.

Table 1: Illustrative SAR of 2-Aryl Quinazoline Derivatives

Substituent at 2-Aryl Ring General Observation on Biological Activity Potential Rationale
Unsubstituted PhenylBaseline activityProvides a core aromatic interaction
4-Methylphenyl (p-tolyl)Often leads to increased potencyEnhanced hydrophobic interactions and favorable electronic effects
4-MethoxyphenylCan increase or decrease activityBalance of electronic and steric effects; potential for hydrogen bonding
4-ChlorophenylFrequently enhances activityFavorable hydrophobic and electronic (electron-withdrawing) interactions
2-Substituted PhenylOften results in decreased activitySteric hindrance preventing optimal binding conformation

Ligand-Based and Structure-Based Drug Design Principles

The development of novel benzo[H]quinazoline derivatives often employs both ligand-based and structure-based drug design strategies.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to be active. By analyzing the common structural features and properties of a series of active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For benzo[H]quinazoline derivatives, this could involve identifying the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring systems that are crucial for binding to the target.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This allows for the rational design of inhibitors that can fit precisely into the binding site of the target. Molecular docking studies can be performed to predict the binding mode of this compound within the active site of a protein. This can help to rationalize the observed SAR and guide the design of new derivatives with improved potency and selectivity. For example, if the 4-methyl group is found to occupy a hydrophobic pocket in the binding site, this would explain its positive contribution to the activity and suggest that other hydrophobic groups might also be well-tolerated at this position.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinazoline and benzoquinazoline derivatives, QSAR studies have been employed to predict the activity of new compounds and to gain insights into the structural features that are important for their biological effects.

In a typical QSAR study, a set of known compounds with their measured biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is a crucial aspect of ligand-based drug design and is used to define the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. A pharmacophore model for a series of active benzo[H]quinazoline derivatives would typically include features such as hydrogen bond acceptors (e.g., the nitrogen atoms in the quinazoline ring), hydrogen bond donors, hydrophobic centers (e.g., the aromatic rings), and aromatic ring centroids.

For this compound, the pharmacophore model would likely include the benzo[H]quinazoline core as a key aromatic and hydrogen-bonding feature, and the 4-methylphenyl group as a significant hydrophobic feature. Molecular feature mapping can then be used to visualize how well different molecules in a series fit this pharmacophore model. This can help to explain why certain compounds are more active than others and can guide the design of new molecules that better match the ideal pharmacophoric features. By understanding the key molecular features responsible for the biological activity of this class of compounds, more potent and selective derivatives can be developed.

Biological Activity Investigations and Molecular Mechanistic Elucidation of 2 4 Methylphenyl Benzo H Quinazoline Analogues

In Vitro Biological Evaluation Methodologies

A variety of in vitro methods are employed to assess the biological effects of 2-(4-Methylphenyl)benzo[H]quinazoline analogues at the cellular and molecular levels.

Cell-Based Assays for Cellular Responses (e.g., viability, proliferation)

Cell-based assays are fundamental in determining the cytotoxic and anti-proliferative effects of novel compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

In a study evaluating a series of N-arylbenzo[h]quinazoline-2-amines, the para-methyl analogue, N-(p-tolyl)benzo[h]quinazolin-2-amine (4d), demonstrated selective cytotoxicity. This compound was found to be active against the HCT-116 human colon cancer cell line with an IC50 value of 5 µM. nih.gov However, it showed no significant effect on other tested cancer cell lines, including HuH-7, Caco-2, MDA-MB-468, PC3, and MCF7, nor on normal human fibroblasts at concentrations up to 25 µM. nih.gov

Another study on quinazoline-sulfonamide derivatives investigated the cytotoxic effects of a compound bearing a p-tolyl group, 2-(4-(8-Methoxy-4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)phenylsulfonamido)-N-(p-tolyl)acetamide (4d), against leukemia cell lines. This compound exhibited potent antiproliferative activity against Jurkat and THP-1 leukemia cells, with IC50 values of 4.2 µM and 4.6 µM, respectively. nih.gov

Table 1: Cytotoxicity of this compound Analogues

Compound Cell Line IC50 (µM)
N-(p-tolyl)benzo[h]quinazolin-2-amine (4d) HCT-116 5 nih.gov
2-(4-(8-Methoxy-4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)phenylsulfonamido)-N-(p-tolyl)acetamide (4d) Jurkat 4.2 nih.gov
2-(4-(8-Methoxy-4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)phenylsulfonamido)-N-(p-tolyl)acetamide (4d) THP-1 4.6 nih.gov

Enzyme Inhibition Assays and Kinase Profiling

Enzyme inhibition assays are crucial for identifying the molecular targets of a compound. Quinazoline (B50416) derivatives are well-known as kinase inhibitors, and their inhibitory activity against various kinases is a key aspect of their anti-cancer properties. ekb.eg

Exploration of Anti-Cancer Mechanisms

Understanding the mechanisms by which these compounds exert their anti-cancer effects is vital for their development as therapeutic agents.

Kinase Inhibition Profiles (e.g., EGFR, FLT3, ALK2, Src, Abl)

As mentioned, the quinazoline scaffold is a key feature of many EGFR inhibitors. ekb.egnih.gov The inhibitory activity of the p-methyl benzo[g]quinazoline (B13665071) analogue against EGFR highlights the potential for this class of compounds to target this critical oncogenic kinase. nih.gov Further studies are needed to elucidate the full kinase inhibition profile of this compound analogues against other important cancer-related kinases such as FLT3, ALK2, Src, and Abl.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, Reactive Oxygen Species Production)

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. encyclopedia.pub Aberrant NF-κB signaling is implicated in various cancers. encyclopedia.pub Quinazoline derivatives have been identified as potent inhibitors of NF-κB activation. researchgate.net While direct evidence for this compound is lacking, a quinazoline derivative, QNZ (EVP4593), has been shown to block NF-κB signaling at nanomolar concentrations. encyclopedia.pubresearchgate.net This suggests that the benzo[H]quinazoline scaffold may also interact with this important pathway.

Furthermore, some quinazoline derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to cell cycle arrest and apoptosis. merckmillipore.com

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

Inducing cell cycle arrest and apoptosis are key mechanisms of action for many anti-cancer drugs. Flow cytometry analysis is a common technique used to determine the effects of a compound on cell cycle distribution and to quantify apoptotic cells. nih.gov

The quinazoline-sulfonamide derivative 2-(4-(8-Methoxy-4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)phenylsulfonamido)-N-(p-tolyl)acetamide (4d) was found to induce cell cycle arrest in leukemia cells. In THP-1 cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase. nih.gov Specifically, at concentrations of 2.5, 5, and 10 µM, the percentage of cells in the G2/M phase increased to 35%, 41.45%, and 52.1%, respectively, compared to the control. nih.gov

In addition to cell cycle arrest, this compound also induced apoptosis. nih.gov The ability of quinazoline derivatives to upregulate pro-apoptotic genes (like Bax and caspases) and downregulate anti-apoptotic genes (like Bcl-2) is a known mechanism of their apoptotic action. nih.gov

Investigation of Anti-Microbial Activity Mechanisms

The antimicrobial potential of quinazoline derivatives has been a significant area of research, with studies aiming to elucidate the specific ways these compounds inhibit microbial growth.

The precise mechanisms of antibacterial action for this compound are still under detailed investigation. However, studies on structurally related quinazolinone derivatives offer potential insights. One proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov This enzyme controls the topological state of DNA within the bacterium. researchgate.net The inhibition of DNA gyrase's ATPase activity blocks the energy-dependent process of DNA supercoiling, ultimately halting bacterial proliferation. nih.govresearchgate.net This mode of action is suggested due to the structural similarities between some quinazolinone scaffolds and established antibacterial agents known to target this enzyme. nih.gov Further research is required to confirm if this mechanism, or the direct inhibition of transcription and translation processes, is central to the antibacterial effects of benzo[H]quinazoline analogues.

Analogues of benzo[g]quinazoline have demonstrated notable antifungal activity, particularly against the opportunistic pathogen Candida albicans. nih.govnih.gov The primary mechanism identified is the inhibition of a crucial fungal enzyme, lanosterol (B1674476) 14 α-demethylase, also known as CYP51. nih.govnih.gov This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is vital for maintaining the integrity of the fungal cell membrane.

By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the fungal cell membrane. nih.gov Molecular docking studies have shown that benzo[g]quinazoline derivatives can bind to the active site of Candida spp. CYP51 in a manner comparable to established azole antifungal drugs like fluconazole. nih.govnih.gov This targeted inhibition highlights the potential of the benzoquinazoline scaffold in developing new antifungal agents.

CompoundInhibition Zone against C. albicans (mm)
Benzo[g]quinazoline 120
Benzo[g]quinazoline 222
Fluconazole (Reference)26

Table 1: In vitro antifungal activity of select benzo[g]quinazoline analogues compared to the reference drug fluconazole, based on data from a cup-plate diffusion method. nih.govnih.gov

Anti-Inflammatory and Immunomodulatory Mechanisms

Quinazoline-based compounds have been investigated for their ability to modulate the body's inflammatory response, showing promise in targeting key signaling pathways.

A significant anti-inflammatory mechanism of benzo[h]quinazoline analogues involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govencyclopedia.pub

Research has shown that certain fluorine-substituted 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivatives can effectively suppress this pathway. nih.govresearchgate.net They achieve this by significantly reducing the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.govresearchgate.net This action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of genes for inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netnih.gov By downregulating these key mediators, benzo[h]quinazoline derivatives can effectively attenuate the inflammatory response. nih.gov

Antiviral Mechanisms of Action

The benzoquinazoline scaffold has emerged as a promising framework for the development of novel antiviral agents, with specific mechanisms of action being identified against various viruses.

A key antiviral mechanism for benzo[g]quinazoline analogues is the direct inhibition of viral proteins essential for replication or entry into host cells. nih.govnih.gov A notable example is their activity against the human Rotavirus Wa strain, a primary cause of severe gastroenteritis in infants. nih.govnih.gov

Studies have demonstrated that certain benzo[g]quinazoline derivatives effectively reduce viral proliferation. nih.govnih.gov In-silico molecular docking has identified the outer capsid protein VP4 as a primary target. nih.gov VP4 is crucial for the virus's attachment to host cells and subsequent entry. By binding to and inhibiting VP4, these compounds can block the initial stages of the viral life cycle. This targeted inhibition prevents the virus from successfully infecting host cells, thereby halting the progression of the infection. nih.gov Several compounds from this class have shown significant antiviral activity, reducing viral presence by over 50%. nih.govnih.gov

CompoundVirus Reduction Percentage (%) against Rotavirus Wa Strain
Compound 1 (3-methyl substituted)60
Compound 2 (3-ethyl substituted)~50-60
Compound 3 (3-benzyl substituted)~50-60
Compound 9 (thioether derivative)66
Compound 16~50-66

Table 2: Antiviral efficacy of select benzo[g]quinazoline analogues against the human Rotavirus Wa strain, highlighting the percentage reduction in viral activity. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Analysis of this compound Analogues

Disclaimer: Scientific literature searches did not yield specific data for the compound "this compound." The following information is based on studies of analogous 2-aryl-substituted quinazoline and benzoquinazoline derivatives and is intended to provide a general understanding of the potential molecular interactions of this class of compounds.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as a 2-aryl-benzo[H]quinazoline analogue, and a biological target, typically a protein. These methods provide valuable insights into the binding mechanisms, affinities, and the structural basis of biological activity, guiding the rational design of more potent and selective therapeutic agents.

Analysis of Conformational Changes and Induced Fit upon Ligand Binding

While molecular docking often treats the receptor as a rigid entity, in reality, both the ligand and the receptor can undergo conformational changes upon binding, a phenomenon known as "induced fit." Molecular dynamics (MD) simulations provide a more dynamic picture of these interactions by simulating the movement of atoms in the ligand-receptor complex over time.

MD simulations can reveal:

Stability of the Binding Pose: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, MD simulations can assess the stability of the docked conformation over the simulation period.

Conformational Flexibility: These simulations can illustrate how the ligand and specific amino acid side chains in the binding pocket adjust their conformations to optimize interactions.

Water-Mediated Interactions: MD simulations can also highlight the role of water molecules in mediating interactions between the ligand and the receptor.

For instance, MD simulations performed on quinazolinone derivatives bound to MMP-13 revealed that a U-shaped conformation of the inhibitor was important for stable binding and enhanced hydrogen bonding interactions. nih.gov In another study, MD simulations of quinazoline derivatives in the active site of the epidermal growth factor receptor (EGFR) helped to understand the stability of the complex and the intramolecular interactions over time. nih.gov These simulations provide a deeper understanding of the dynamic nature of ligand-receptor recognition and can help refine the design of more effective inhibitors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylphenyl)benzo[h]quinazoline?

  • Methodology :

  • Electrochemical synthesis : Utilize an aluminum-carbon electrode system with acetic acid as an electrolyte under mild, room-temperature conditions to achieve oxidative cyclization of 2-aminobenzamides. This method avoids transition metals and high temperatures, yielding 4-quinazolinones efficiently .
  • Condensation reactions : React 4-methylbenzaldehyde derivatives with 2-aminobenzophenone in ethanol, using ammonium acetate as a nitrogen source and dimethylaminopyridine (DMAP) as a catalyst. Purify via recrystallization (e.g., ethyl acetate) .
  • Ionic liquid-mediated synthesis : Use ionic liquids (e.g., [BMIM]BF₄) as green solvents to facilitate cyclization between 2-(1H-benzimidazol-2-yl)aniline and substituted benzaldehydes. Add K₂S₂O₈ for oxidative aromatization .

Q. How is the structure of this compound confirmed?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 84.97° for phenyl rings in dihydroquinazoline derivatives) to confirm stereochemistry .
  • Spectroscopic techniques : Use 1H^1H-NMR (e.g., aromatic proton signals at δ 7.37–9.19 ppm) and 13C^{13}C-NMR (carbonyl carbons at δ 160–167 ppm) for functional group identification. IR spectroscopy (e.g., C=O stretches at 1738 cm⁻¹) validates cyclization .

Q. What solvents and catalysts are effective in condensation reactions for quinazoline synthesis?

  • Methodology :

  • Solvents : Absolute ethanol or ethyl acetate for reflux or recrystallization, ensuring high polarity to dissolve intermediates .
  • Catalysts : DMAP (0.2 equiv) accelerates imine formation, while ammonium acetate (2.0 equiv) acts as a mild acid catalyst .

Advanced Research Questions

Q. How can electrochemical methods optimize the synthesis of quinazoline derivatives?

  • Methodology :

  • Electrode selection : Aluminum anodes paired with carbon cathodes minimize side reactions and enhance electron transfer efficiency .
  • Reaction monitoring : Use TLC or HPLC to track cyclization progress. Adjust voltage (e.g., 5–10 V) to control reaction kinetics and avoid over-oxidation .
  • Yield improvement : Optimize electrolyte concentration (e.g., 0.1–0.5 M acetic acid) to stabilize intermediates and reduce byproducts .

Q. What strategies address contradictions in reaction yields between synthetic methods?

  • Methodology :

  • Comparative analysis : Contrast electrochemical yields (~82–90% at RT) with thermal methods (~60–75% at 313 K). High-temperature methods may degrade sensitive substituents, while electrochemical routes preserve functional groups .
  • Byproduct profiling : Use LC-MS to identify side products (e.g., hydrolyzed amides) and adjust pH or solvent polarity to suppress them .

Q. How do ionic liquids influence the synthesis of benzoimidazo-quinazoline derivatives?

  • Methodology :

  • Solvent effects : Ionic liquids (e.g., [BMIM]BF₄) lower activation energy for cyclization via hydrogen bonding and π-π interactions.
  • Oxidative conditions : Add K₂S₂O₈ (1.5 equiv) to promote aromatization, converting dihydroquinazolines to planar, conjugated systems .

Q. What are effective approaches for introducing substituents into the quinazoline core?

  • Methodology :

  • C-S bond formation : Use transition metal-free conditions (e.g., Na₂S with aryl halides) to synthesize 2-arylthioquinazolines. Characterize via 1H^1H-NMR (e.g., thiophene protons at δ 7.66 ppm) .
  • Cross-coupling : Apply Suzuki-Miyaura reactions with Pd(PPh₃)₄ to attach 4-methylphenyl groups to the benzo[h]quinazoline scaffold. Optimize ligand ratios (e.g., 1:2 Pd:ligand) for sterically hindered substrates .

Q. How to design experiments to evaluate the biological activity of quinazoline derivatives?

  • Methodology :

  • Anticonvulsant assays : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. Monitor seizure latency and mortality rates, comparing to standards like phenytoin .
  • Tyrosine kinase inhibition : Perform ELISA-based kinase assays (e.g., EGFR inhibition) with IC₅₀ calculations. Correlate substituent electronic effects (e.g., 4-methyl groups) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.